molecular formula C8H16ClNO3S B13303879 2,6-Diethylmorpholine-4-sulfonyl chloride

2,6-Diethylmorpholine-4-sulfonyl chloride

Cat. No.: B13303879
M. Wt: 241.74 g/mol
InChI Key: UXNIMNPEMSJYNX-UHFFFAOYSA-N
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Description

2,6-Diethylmorpholine-4-sulfonyl chloride is an organic compound with the molecular formula C8H16ClNO3S. It is a derivative of morpholine, a heterocyclic amine, and contains both sulfonyl chloride and diethyl groups. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diethylmorpholine-4-sulfonyl chloride typically involves the reaction of morpholine derivatives with sulfonyl chloride reagents. One common method includes the reaction of 2,6-diethylmorpholine with chlorosulfonic acid under controlled conditions to yield the desired sulfonyl chloride compound. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,6-Diethylmorpholine-4-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Catalysts: Catalysts such as palladium or platinum may be used to facilitate certain reactions.

    Solvents: Organic solvents like dichloromethane, toluene, and acetonitrile are often used to dissolve the reactants and control the reaction environment.

Major Products Formed

The major products formed from the reactions of this compound include various sulfonamide, sulfonate, and sulfonothioate derivatives, depending on the nucleophile used in the reaction.

Scientific Research Applications

2,6-Diethylmorpholine-4-sulfonyl chloride has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules, which can then be further modified to create a variety of derivatives.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It is involved in the development of drugs and therapeutic agents, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 2,6-Diethylmorpholine-4-sulfonyl chloride involves its reactivity as a sulfonyl chloride compound. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives. These reactions often involve the formation of intermediate species and transition states, which are stabilized by the electronic and steric properties of the diethylmorpholine moiety.

Comparison with Similar Compounds

Similar Compounds

    Morpholine-4-sulfonyl chloride: A simpler analog without the diethyl groups.

    2,6-Dimethylmorpholine-4-sulfonyl chloride: Similar structure but with methyl groups instead of ethyl groups.

    4-Toluenesulfonyl chloride: Contains a toluene group instead of the morpholine ring.

Uniqueness

2,6-Diethylmorpholine-4-sulfonyl chloride is unique due to the presence of both diethyl groups and the morpholine ring, which confer specific electronic and steric properties. These properties influence its reactivity and make it suitable for specific applications in organic synthesis and industrial processes.

Properties

Molecular Formula

C8H16ClNO3S

Molecular Weight

241.74 g/mol

IUPAC Name

2,6-diethylmorpholine-4-sulfonyl chloride

InChI

InChI=1S/C8H16ClNO3S/c1-3-7-5-10(14(9,11)12)6-8(4-2)13-7/h7-8H,3-6H2,1-2H3

InChI Key

UXNIMNPEMSJYNX-UHFFFAOYSA-N

Canonical SMILES

CCC1CN(CC(O1)CC)S(=O)(=O)Cl

Origin of Product

United States

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